

An In-depth Technical Guide to 6-Nitrophthalide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Nitrophthalide**

Cat. No.: **B1346156**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Nitrophthalide**, a nitro-substituted derivative of phthalide. The document details its chemical identity, physicochemical properties, and spectroscopic data. A detailed experimental protocol for its synthesis via the nitration of phthalide, along with purification methods, is provided. While **6-Nitrophthalide** serves as a valuable chemical intermediate, this guide also addresses the current landscape of research into its biological activities, which remains an area ripe for exploration.

Chemical Identity and Properties

6-Nitrophthalide, with the IUPAC name 6-nitro-3H-2-benzofuran-1-one, is a pale yellow crystalline solid.^[1] It is identified by the Chemical Abstracts Service (CAS) Registry Number 610-93-5.^{[1][2]} The molecular formula of **6-Nitrophthalide** is C₈H₅NO₄, and its molecular weight is 179.13 g/mol .^{[1][2]}

Physicochemical Data

A summary of the key physicochemical properties of **6-Nitrophthalide** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
IUPAC Name	6-nitro-3H-2-benzofuran-1-one	[2]
CAS Number	610-93-5	[2]
Molecular Formula	C ₈ H ₅ NO ₄	[1] [2]
Molecular Weight	179.13 g/mol	[1] [2]
Appearance	Pale yellow crystalline powder	[1]
Melting Point	140-145 °C	
Solubility	0.4 g/L (in water at 25 °C)	[1]
InChI Key	RNWGZXAHUPFXLL- UHFFFAOYSA-N	[2]
SMILES	C1C2=C(C=C([C=C2]-- INVALID-LINK--[O-])C(=O)O1	[2]

Synthesis and Purification

The most common and established method for the synthesis of **6-Nitrophthalide** is the electrophilic nitration of phthalide using a mixture of nitric acid and sulfuric acid.[\[3\]](#)

Experimental Protocol: Synthesis of 6-Nitrophthalide

This protocol outlines the laboratory-scale synthesis of **6-Nitrophthalide** from phthalide.

Materials:

- Phthalide
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Distilled water

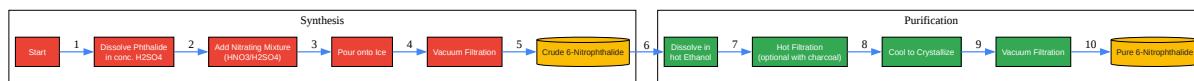
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add phthalide to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
- Once the phthalide is completely dissolved, cool the mixture to 0-5 °C.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
- Pour the reaction mixture slowly onto crushed ice with constant stirring.
- A pale yellow precipitate of **6-Nitrophthalide** will form.
- Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

Experimental Protocol: Purification by Recrystallization

The crude **6-Nitrophthalide** can be purified by recrystallization from ethanol to obtain a product of high purity.


Materials:

- Crude **6-Nitrophthalide**
- Ethanol (95%)
- Activated Charcoal (optional)

Procedure:

- Transfer the crude **6-Nitrophthalide** to an Erlenmeyer flask.

- Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Hot filter the solution to remove the activated charcoal and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the crystals in a desiccator or a vacuum oven at a low temperature.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow of **6-Nitrophthalide**.

Spectroscopic Data and Characterization

The structure and purity of **6-Nitrophthalide** are confirmed through various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹ H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	7.50 - 8.50	m	3H	Ar-H
Methylene Protons	5.45	s	2H	-CH ₂ -

¹³ C NMR	Chemical Shift (δ, ppm)	Assignment
Carbonyl Carbon	~168	C=O
Aromatic Carbons	120 - 150	Ar-C
Methylene Carbon	~70	-CH ₂ -

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of **6-Nitrophthalide** shows characteristic absorption bands corresponding to its functional groups.

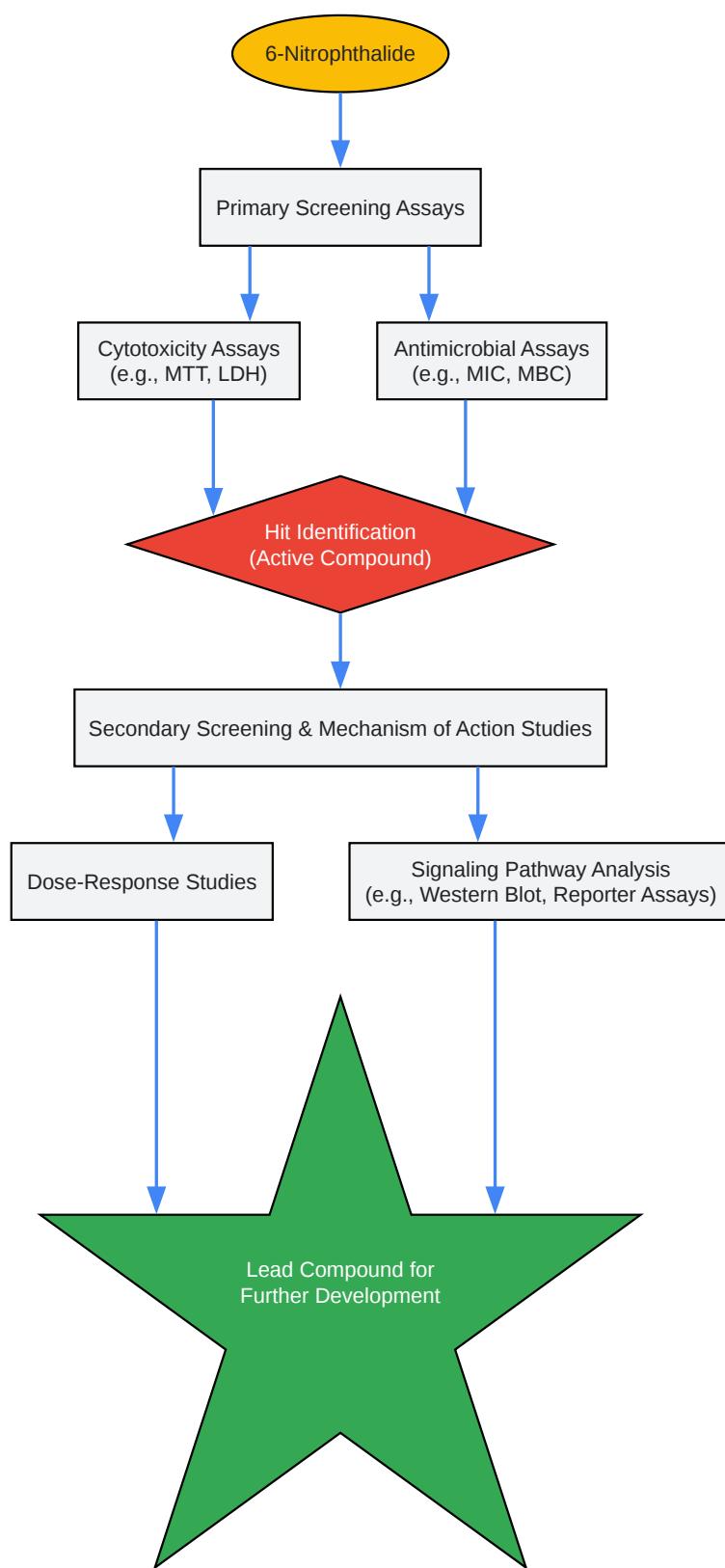
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~2900	Weak	Aliphatic C-H stretch
~1770	Strong	C=O stretch (lactone)
~1530, ~1350	Strong	Asymmetric and symmetric NO ₂ stretch
~1250	Strong	C-O stretch (lactone)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment
179	High	$[M]^+$ (Molecular ion)
133	Moderate	$[M - NO_2]^+$
105	High	$[M - NO_2 - CO]^+$
77	Moderate	$[C_6H_5]^+$

Biological Activity and Signaling Pathways


Currently, there is a notable lack of published research specifically investigating the biological activity and potential signaling pathway involvement of **6-Nitrophthalide**. While the broader class of nitroaromatic compounds is known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities, these have not been specifically demonstrated for **6-Nitrophthalide**.^[4]

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of a molecule, potentially making it a candidate for various biological interactions. However, without specific experimental data, any discussion of its role in signaling pathways would be purely speculative.

Future research could explore the potential of **6-Nitrophthalide** in areas such as:

- Anticancer research: Investigating its cytotoxicity against various cancer cell lines.
- Antimicrobial studies: Screening for activity against a panel of bacteria and fungi.
- Enzyme inhibition assays: Testing its ability to inhibit specific enzymes involved in disease pathways.

A generalized workflow for the initial biological screening of a compound like **6-Nitrophthalide** is presented below.

[Click to download full resolution via product page](#)

Generalized Workflow for Biological Screening.

Conclusion

6-Nitrophthalide is a well-characterized chemical compound with established synthetic and purification protocols. Its physicochemical and spectroscopic properties are well-documented, making it a readily accessible intermediate for organic synthesis. However, the exploration of its biological activities and potential therapeutic applications remains an untapped area of research. This technical guide serves as a foundational resource for researchers interested in exploring the chemical utility and potential biological significance of **6-Nitrophthalide**. Further investigation into its pharmacological profile is warranted to uncover any potential roles in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 6-Nitrophthalide | C8H5NO4 | CID 223584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Nitrophthalide | 610-93-5 | Benchchem [benchchem.com]
- 4. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthalilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Nitrophthalide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346156#iupac-name-for-6-nitrophthalide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com